Dilithium;dioxido(oxo)titanium

Description

Formal Chemical Nomenclature and Research Context

Dilithium;dioxido(oxo)titanium, more commonly known by its chemical formula Li2TiO3 or as lithium metatitanate, is a ceramic compound that has garnered significant attention within the scientific community. wikipedia.orgnih.gov This white powder is a mixed oxide of lithium, titanium, and oxygen. wikipedia.orgamericanelements.com Its formal IUPAC name is this compound. nih.gov

Research into this compound spans various synthesis methodologies aimed at producing materials with specific properties. Common synthesis techniques include solid-state reactions, sol-gel processes, and hydrothermal methods. mdpi.com Solid-state synthesis, a widely used and cost-effective method, involves the high-temperature calcination of lithium carbonate (Li2CO3) and titanium dioxide (TiO2). semanticscholar.org Sol-gel and hydrothermal methods offer pathways to producing nanostructured Li2TiO3 with finer particle sizes and enhanced homogeneity, which are critical for applications requiring high ionic conductivity. mdpi.com

The structural characteristics of this compound are a key focus of research. It primarily exists in a monoclinic crystal structure, designated as the β-phase, which is stable at room temperature. wikipedia.orgresearchgate.net This β-phase possesses a layered structure with alternating lithium-only and lithium-titanium layers. researchgate.net At elevated temperatures, typically above 1150-1250 °C, it undergoes a reversible transformation to a cubic γ-phase. wikipedia.org A metastable cubic phase, α-Li2TiO3, can also be formed at lower temperatures. wikipedia.org The presence of defects, such as stacking faults in the crystal structure, has been observed and is noted to potentially enhance the mobility of lithium ions. rsc.org

Academic Significance in Solid-State Chemistry and Materials Science

The academic significance of this compound is rooted in its diverse and promising applications, particularly in the fields of solid-state chemistry and materials science. Its unique structural and electrochemical properties make it a subject of intensive investigation for next-generation energy storage and other advanced technologies.

One of the most prominent areas of research is its application in lithium-ion batteries . While not typically used as a primary active material, it serves as a crucial anode additive and coating material. xmu.edu.cn As a coating for cathode materials like LiNi0.5Co0.2Mn0.3O2 (NCM), it acts as a protective layer, mitigating degradation from the electrolyte and improving cycling performance, especially at high voltages. xmu.edu.cn This structural stabilization is attributed to the strong Ti-O bonds within the Li2TiO3 structure. mdpi.com Furthermore, its three-dimensional pathways for Li+ ion diffusion can enhance the ionic conductivity of electrode materials. mdpi.comxmu.edu.cn Research has also explored its potential as an anode material, demonstrating its ability to undergo lithium insertion/extraction. mdpi.com

In the realm of nuclear fusion technology , this compound is a leading candidate as a solid tritium (B154650) breeder material for fusion reactors. wikipedia.orgmdpi.commdpi.com Its high lithium atom density, chemical stability, and favorable tritium release characteristics at lower temperatures make it an attractive option for producing the tritium fuel required for the fusion reaction. mdpi.commdpi.comd-nb.info Studies focus on optimizing its properties, such as low crystallite size, to enhance tritium diffusion and release. conicet.gov.ar

The compound also shows promise in the production of advanced ceramics and as a flux in porcelain enamels and ceramic insulating bodies due to its thermal stability and ability to impart mechanical strength. wikipedia.org Its monoclinic crystal structure contributes to the robustness of the final ceramic products.

Furthermore, research extends to its use as a precursor for creating titanium-based ion-sieves for lithium recovery from sources like geothermal brine, showcasing its potential role in resource sustainability. rsc.org The investigation of its electrochemical properties, such as ionic conductivity and activation energy for lithium-ion migration, is fundamental to all these applications. mdpi.com

Interactive Data Table: Synthesis Methods and Resulting Properties

| Synthesis Method | Precursors | Temperature (°C) | Particle/Crystallite Size | Key Outcome |

| Solid-State | Li2CO3, TiO2 | >900 | Micron-sized | Scalable, cost-effective production. |

| Sol-Gel | Lithium acetate, Titanium isopropoxide | <900 | <100 nm | Improved homogeneity, finer particles. |

| Hydrothermal | TiO2, LiOH·H2O | 200 | ~34 nm | Nanostructured powders, enhanced electrochemical reactivity. mdpi.com |

| Combustion | LiOH, TiO2, Urea | 550-750 | Similar to precursor | Formation of Li2TiO3 as the sole product under specific molar ratios. iaea.org |

| Mechanochemical | LiCl, TiO2, NaOH | Room Temp (milling) | Nanopowders | Avoids high temperatures and solvents during initial reaction. conicet.gov.ar |

Interactive Data Table: Crystallographic Data of β-Li2TiO3

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Lattice Parameter (a) | ~5.041 - 5.069 Å |

| Lattice Parameter (b) | ~8.771 - 8.806 Å |

| Lattice Parameter (c) | ~9.726 - 9.759 Å |

| Angle (β) | ~100° |

| Density | ~3.43 g/cm³ |

Note: The exact lattice parameters can vary slightly depending on the synthesis method and measurement conditions. wikipedia.orgcapes.gov.br

Structure

2D Structure

Properties

IUPAC Name |

dilithium;dioxido(oxo)titanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.3O.Ti/q2*+1;;2*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUCAHCCJMJHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

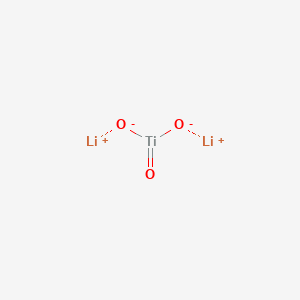

[Li+].[Li+].[O-][Ti](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2O3Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dilithium;dioxido Oxo Titanium

Conventional and Advanced Solid-State Reaction Approaches for Li₂TiO₃

Solid-state reactions are a cornerstone in the synthesis of Li₂TiO₃, valued for their simplicity and scalability. These methods involve the direct reaction of solid precursors at elevated temperatures.

High-Temperature Synthesis Optimization

Conventional high-temperature solid-state synthesis of Li₂TiO₃ typically involves the reaction of lithium carbonate (Li₂CO₃) and titanium dioxide (TiO₂) at temperatures ranging from 700 to 900°C. researchgate.net Optimization of this process focuses on controlling the stoichiometry of the reactants, the heating rate, and the sintering temperature and duration to obtain a pure, well-crystallized product. For instance, complete conversion to Li₄SiO₄, a related lithium silicate, is achieved at 900°C, with a holding time of 2 hours and a heating rate of 5 °C min⁻¹ identified as optimal for maximizing CO₂ uptake, a key application for these materials. rsc.org While not directly about Li₂TiO₃, this highlights the typical optimization parameters in solid-state reactions. The primary goal is to ensure a complete reaction and avoid the formation of secondary phases.

Table 1: Parameters for High-Temperature Solid-State Synthesis

| Precursors | Temperature Range (°C) | Typical Holding Time | Key Optimization Factors |

|---|---|---|---|

| Li₂CO₃, TiO₂ | 700-900 | Several hours | Stoichiometry, heating rate, sintering temperature and duration |

Low-Temperature Solid-State Reaction Pathways

To overcome the limitations of high-temperature methods, such as particle agglomeration and loss of lithium through volatilization, low-temperature solid-state reaction (LTSSR) pathways have been developed. One such approach involves blending solid Li₂CO₃ and metatitanic acid (H₂TiO₃) using a planetary ball mill with deionized water as the medium. Subsequent calcination at a significantly lower temperature of 500°C results in the formation of pure Li₂TiO₃ nanoparticles. researchgate.net This method yields powders with a significantly smaller particle size (19.6 nm) compared to the conventional solid-state reaction (146.6 nm). researchgate.net These low-temperature calcined powders exhibit less agglomeration and enhanced sinterability. researchgate.net

Mechanochemical Synthesis (e.g., Ball-Milling Assisted Routes)

Mechanochemical synthesis offers a solvent-free, room-temperature route to produce nanocrystalline Li₂TiO₃. This high-energy ball milling approach can form the cubic phase of Li₂TiO₃ (α-Li₂TiO₃) by dry milling lithium hydroxide (B78521) with titania (rutile or anatase). researchgate.net The process can also induce a structural transformation from the monoclinic β-Li₂TiO₃ or spinel-type Li₄Ti₅O₁₂ to the cubic phase. researchgate.net The resulting nanocrystalline products typically have an average crystallite size of less than 15 nm. researchgate.net A notable variation of this method involves ball milling LiCl, TiO₂, and NaOH, followed by calcination to remove the NaCl byproduct, yielding Li₂TiO₃ nanopowders. daneshyari.comconicet.gov.ar

Table 2: Comparison of Solid-State Synthesis Methods for Li₂TiO₃

| Method | Typical Precursors | Key Advantages | Resulting Particle Size |

|---|---|---|---|

| High-Temperature Solid-State | Li₂CO₃, TiO₂ | Simplicity, scalability | Micron-scale |

| Low-Temperature Solid-State | Li₂CO₃, H₂TiO₃ | Reduced agglomeration, higher sinterability | ~20 nm |

| Mechanochemical | LiOH, TiO₂ or LiCl, TiO₂, NaOH | Solvent-free, room temperature, nanocrystalline product | < 15 nm |

Wet-Chemistry and Solution-Based Preparative Routes for Li₂TiO₃

Wet-chemistry methods provide excellent control over the composition, purity, and particle characteristics of Li₂TiO₃ powders. These techniques involve the precipitation of precursors from a solution.

Sol-Gel Methodologies for Nanopowder Synthesis

The sol-gel method is a versatile technique for synthesizing high-purity, nano-sized Li₂TiO₃ powder at relatively low temperatures. One approach uses lithium nitrate (B79036) (LiNO₃) and a titanium complex like Ti(C₆H₆O₇)₂ as raw materials in an aqueous medium, leading to the formation of Li₂TiO₃ at temperatures as low as 500°C. researchgate.net The primary particle size of the powder obtained through this route can be as small as 40 nm. researchgate.net Another sol-gel process involves tetraethoxy titanium and lithium ethoxide, which can produce LiTiO₂ that exhibits good CO₂ capture properties. mdpi.com The process generally involves the hydrolysis and polycondensation of precursors to form a sol, which then converts into a gel. Subsequent drying and calcination of the gel yield the final nanopowder. youtube.com This method allows for the synthesis of pure phase monoclinic Li₂TiO₃ nanoparticles after heat treatment at 900°C for 4 hours. medjchem.com

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is an effective low-temperature method for producing crystalline Li₂TiO₃. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure. For instance, nanocrystalline β-Li₂TiO₃ can be synthesized by reacting anatase TiO₂ powder and LiOH·H₂O in distilled water at 200°C for 10 hours in a Teflon-lined autoclave. mdpi.com This process can yield nanoparticles with an average crystallite size of 34 nm. mdpi.com Another variation employs tetrabutyl titanate (Ti(C₄H₉O)₄) as the titanium source and lithium nitrate (LiNO₃) as the lithium source, with citric acid as a chelating agent, to produce hybrid nanocomposite microspheres of Li₂TiO₃ at 400°C. ijnc.ir The hydrothermal method is advantageous for its ability to control particle size and morphology by adjusting reaction parameters such as temperature, pressure, and precursor concentration. mdpi.comijnc.ir

Table 3: Overview of Wet-Chemistry Synthesis Routes for Li₂TiO₃

| Method | Typical Precursors | Reaction Temperature (°C) | Key Features | Resulting Morphology |

|---|---|---|---|---|

| Sol-Gel | LiNO₃, Ti(C₆H₆O₇)₂ or LiOC₂H₅, Ti(OC₂H₅)₄ | 500-900 (calcination) | High purity, nano-sized particles | Nanopowders (~40 nm) |

| Hydrothermal | TiO₂, LiOH·H₂O or Ti(C₄H₉O)₄, LiNO₃ | 200-400 | Low temperature, control over size and morphology | Nanoparticles (~34 nm), microspheres |

Combustion Synthesis Techniques (e.g., Ultrasonic-Assisted Solution Combustion Synthesis)

Combustion synthesis is an effective and rapid method for producing fine, homogenous ceramic powders. This technique involves an exothermic reaction between an oxidizer (typically a metal nitrate) and an organic fuel, such as urea, glycine (B1666218), or citric acid. The process is characterized by its speed, low energy consumption, and the production of high-purity, crystalline products.

Solution combustion synthesis begins with an aqueous solution containing lithium nitrate, a titanium source (like titanyl nitrate), and a fuel. Upon heating, the solution dehydrates, forming a viscous gel. As the temperature rises, the gel auto-ignites, leading to a self-sustaining combustion reaction that rapidly forms the desired Li₂TiO₃ product. The choice of fuel is critical as it influences the combustion process and the characteristics of the final powder. For instance, citric acid has been identified as a suitable fuel for synthesizing single-phase Li₂TiO₃, whereas fuels like glucose may not sustain combustion, and glycine can sometimes result in impure products. nstri.ir

A notable advancement in this area is the use of ultrasonic assistance. In Ultrasonic-Assisted Solution Combustion Synthesis , the precursor solution is subjected to high-intensity ultrasonic waves. This sonication process generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This phenomenon creates localized hot spots with extremely high temperatures and pressures, which promotes the formation of highly dispersed, nano-sized reactants. This leads to a more efficient and uniform combustion reaction, resulting in Li₂TiO₃ ceramics with nano-sized pores and a more controlled microstructure. nstri.ir

| Parameter | Role in Combustion Synthesis | Example/Finding |

| Fuel Type | Influences combustion sustainability, reaction temperature, and product purity. | Citric acid was found to be a suitable fuel for obtaining a single-phase product. nstri.ir |

| Oxidizer | Provides the oxidant for the exothermic reaction. | Nitric acid is commonly used. An optimal amount is required to prevent incomplete combustion or the formation of impurities like LiTiO₂. nstri.ir |

| Ultrasonic Irradiation | Enhances mixing, reduces particle size, and creates more uniform reaction conditions. | Leads to the formation of Li₂TiO₃ ceramics with nano-sized pores. nstri.ir |

In-Situ Hydrolysis Routes

In-situ hydrolysis presents a novel, low-temperature method for preparing phase-pure and fine-grained Dilithium;dioxido(oxo)titanium powders. This technique offers excellent control over particle size and purity by carefully managing hydrolysis conditions.

A representative in-situ hydrolysis process uses titanium tetrachloride (TiCl₄) and lithium hydroxide monohydrate (LiOH·H₂O) as the primary raw materials. The synthesis involves the controlled hydrolysis of the titanium precursor in the presence of the lithium source at temperatures below 100°C. This direct synthesis of the Li₂TiO₃ precursor is followed by a calcination step, typically at around 800°C for several hours, to convert the precursor into the final crystalline Li₂TiO₃. researchgate.net

One of the significant advantages of this route is the ability to produce nano-sized powders with high phase purity and crystallinity. Research has demonstrated that this method can yield Li₂TiO₃ powders with an average particle size of approximately 80 nm. researchgate.net Furthermore, the process allows for the removal of soluble byproducts, such as chloride salts, through a simple water-washing step. The removal of these impurities is crucial as they can negatively affect the morphology and sintering behavior of the final ceramic product. The resulting high-purity powders exhibit excellent sinterability, achieving high theoretical densities at relatively low sintering temperatures. researchgate.net

| Step | Description | Key Parameters | Outcome |

| 1. Precursor Synthesis | Controlled hydrolysis of TiCl₄ in the presence of LiOH·H₂O. | Temperature < 100°C. researchgate.net | Direct formation of Li₂TiO₃ precursor. |

| 2. Calcination | Heat treatment to convert the precursor to crystalline Li₂TiO₃. | 800°C for 6 hours. researchgate.net | Phase-pure, crystalline Li₂TiO₃. |

| 3. Purification (Optional) | Water-washing to remove soluble chloride byproducts. | Post-calcination washing. | Improved morphology and sintering behavior. researchgate.net |

| 4. Sintering | Densification of the powder into a ceramic pellet. | 1050°C for 4 hours. researchgate.net | 90% of Theoretical Density (T.D.). researchgate.net |

Single Crystal Growth of Li₂TiO₃ via Flux Methods

The growth of large, high-quality single crystals is essential for the fundamental characterization of a material's intrinsic properties, free from the influence of grain boundaries. The flux method is a prominent technique for growing single crystals of materials with high melting points, like Li₂TiO₃. This method involves dissolving the solute (the components of Li₂TiO₃) in a molten solvent, known as a flux, at a high temperature. The crystal is then grown by slowly cooling the solution, which causes the desired compound to precipitate out of the supersaturated solution. wikipedia.org

For this compound, a LiBO₂–Li₂O system has been successfully employed as the flux. In a typical procedure, the starting materials are heated in a stable crucible (e.g., platinum) to a temperature high enough to ensure complete dissolution in the flux. The solution is then held at this temperature to homogenize before being cooled at a controlled, slow rate to induce crystallization. wikipedia.orgresearchgate.net

Using this technique, researchers have successfully grown colorless, platelet-shaped crystals of monoclinic Li₂TiO₃ with dimensions up to 5.0 mm × 5.0 mm × 0.5 mm. The growth is typically conducted at temperatures around 1373 K (1100°C). After the cooling process, the solidified flux must be separated from the grown crystals, which can be achieved by mechanical means or by dissolving the flux in a suitable solvent that does not affect the crystal. researchgate.net The resulting single crystals allow for precise structural analysis and property measurements, such as thermal conductivity. researchgate.net

| Parameter | Value/Description | Source |

| Growth Method | Flux Method | researchgate.net |

| Flux System | LiBO₂–Li₂O | researchgate.net |

| Growth Temperature | 1373 K (1100°C) | researchgate.net |

| Resulting Crystal Type | Monoclinic Li₂TiO₃ | researchgate.net |

| Maximum Crystal Size | 5.0 mm × 5.0 mm × 0.5 mm | researchgate.net |

Microstructure Control during this compound Fabrication

Controlling the microstructure—specifically grain size, porosity, and density—is critical for optimizing the performance of Li₂TiO₃ ceramics in their intended applications. Various synthesis and processing parameters can be manipulated to achieve a desired microstructure. A fine-grained structure is often desirable as it can enhance properties relevant to tritium (B154650) breeding performance in fusion applications. bohrium.com

Several fabrication strategies provide effective microstructure control:

Synthesis Method Selection: The initial choice of synthesis route has a profound impact. As mentioned, in-situ hydrolysis can produce powders with average grain sizes as small as 80 nm. researchgate.net A urea-assisted solid-state route has also been shown to yield nanocrystalline Li₂TiO₃ powder that, upon sintering below 1000°C, can form a dense ceramic with a fine-grained microstructure of 2–3 μm and achieve approximately 98% of the theoretical density. bohrium.com

Sintering Conditions: The temperature, time, and atmosphere of the sintering process are key variables. For powders produced by in-situ hydrolysis, sintering at 1050°C for 4 hours results in a dense ceramic (90% T.D.). researchgate.net The ability to achieve high density at lower temperatures is a sign of the powder's excellent sinterability, which is often linked to a small and uniform initial particle size.

Process Parameters in Wet Chemistry: In methods like the sol-gel process or other wet chemistry routes, parameters such as pH and hydrolysis rate can be precisely controlled. Adjusting these factors influences the phase formation temperature and the ultimate morphology and porosity of the final ceramic product. researchgate.netresearchgate.net

Advanced Techniques: Freeze-casting is a more specialized technique that allows for the creation of porous scaffolds with unique, aligned microstructures. In this method, control over variables like solute concentration, suspension viscosity, and the freezing front velocity dictates the final templated structure of the ceramic. odu.eduodu.edu

By carefully selecting the synthesis method and controlling subsequent processing steps, the microstructure of this compound can be tailored to meet specific performance requirements.

Crystallographic Structure and Polymorphism of Dilithium;dioxido Oxo Titanium

Monoclinic β-Li₂TiO₃ Crystal Structure Elucidation

The thermodynamically stable form of dilithium;dioxido(oxo)titanium at ambient temperatures is the monoclinic β-phase. conicet.gov.ar Its structure has been refined through single-crystal X-ray and powder neutron diffraction studies, revealing a complex and ordered atomic arrangement. kyoto-u.ac.jp

The crystal structure of β-Li₂TiO₃ is definitively assigned to the monoclinic space group C2/c. researchgate.netiaea.orgresearchgate.netacs.org This determination is consistent across numerous diffraction-based studies. The lattice parameters, which define the size and shape of the unit cell, have been precisely refined by various research efforts. While slight variations exist due to different experimental conditions and measurement techniques, the reported values are in close agreement.

The C2/c structure of β-Li₂TiO₃ features distinct crystallographic sites for each type of ion. There are three inequivalent sites for lithium (Li⁺), two for titanium (Ti⁴⁺), and three for oxygen (O²⁻). researchgate.netacs.orgmaterialsproject.org Both lithium and titanium cations are found in an octahedral coordination environment, bonded to six oxygen atoms to form LiO₆ and TiO₆ octahedra, respectively. materialsproject.org

The TiO₆ octahedra share corners with six LiO₆ octahedra and edges with both other TiO₆ and LiO₆ octahedra. materialsproject.org The Ti-O bond lengths are typically in the range of 1.95 to 1.98 Å. materialsproject.org The LiO₆ octahedra exhibit more complex linkages, sharing corners and edges with surrounding TiO₆ and other LiO₆ octahedra. materialsproject.org The Li-O bond distances show a wider spread, ranging from approximately 2.07 to 2.19 Å. materialsproject.org Each oxygen anion is, in turn, coordinated to four lithium and two titanium cations. materialsproject.org

A defining feature of the monoclinic β-Li₂TiO₃ structure is its layered nature. researchgate.netacs.org The structure can be described as an ordered stacking of distinct cationic and anionic layers along the c-axis. kyoto-u.ac.jpresearchgate.net These layers consist of alternating planes containing only lithium ions and layers containing a mixture of lithium and titanium ions in a 1:2 ratio, often referred to as LiTi₂ layers. acs.orgresearchgate.netacs.org This ordered arrangement of cations within distinct layers classifies β-Li₂TiO₃ as an isostructural relative of Li₂SnO₃. researchgate.net This layered configuration is fundamental to the material's physical and chemical properties.

Investigation of Polymorphic Forms of Li₂TiO₃

This compound is known to exist in three distinct polymorphic forms, denoted as α, β, and γ-Li₂TiO₃. daneshyari.com The transitions between these phases are governed by temperature and thermodynamic stability.

Beyond the stable monoclinic β-phase, two cubic polymorphs have been identified.

α-Li₂TiO₃ : This is a metastable cubic phase with the space group Fm-3m. daneshyari.comresearchgate.net It is not thermodynamically stable under normal conditions but can be synthesized at low temperatures through methods like hydrothermal reactions or mechanochemical activation. researchgate.netarxiv.org

γ-Li₂TiO₃ : This is the stable high-temperature phase, which also possesses a cubic structure with the space group Fm-3m. researchgate.netdaneshyari.com It features a disordered rock-salt (NaCl) type structure where Li⁺ and Ti⁴⁺ cations are statistically distributed over the available cation sites. researchgate.net

The transformations between the polymorphs of Li₂TiO₃ are temperature-dependent processes.

The transition from the metastable cubic α-phase to the stable monoclinic β-phase is an irreversible transformation. conicet.gov.arresearchgate.net This exothermic process occurs upon heating, typically initiated at temperatures above 300 °C, with some studies specifying a range of 350-400 °C. conicet.gov.arresearchgate.netarxiv.org

The monoclinic β-phase remains stable over a wide temperature range. conicet.gov.ar At very high temperatures, it undergoes a reversible transformation to the cubic γ-phase. conicet.gov.ar This phase transition occurs at approximately 1155 °C. conicet.gov.ardaneshyari.com The disordered structure of the γ-phase becomes thermodynamically favorable at these elevated temperatures.

Crystal Imperfections and Stacking Faults in Li₂TiO₃

Research has consistently shown that Li₂TiO₃, especially when synthesized at temperatures around 700°C, possesses a high concentration of structural defects. researchgate.net A predominant type of imperfection is the presence of stacking faults within the LiTi₂ metal layers. researchgate.net These faults disrupt the ideal layered structure, leading to the emergence of short-range order. This structural disorder can be described by several possible space groups, including C2/c, C2/m, and P3₁12. researchgate.netresearchgate.net

The existence of this imperfect state within the crystal lattice has been linked to an increased mobility of lithium ions (Li⁺). researchgate.net This enhanced ionic conductivity is a critical factor for applications such as in lithium-ion batteries and tritium (B154650) breeding materials for fusion reactors.

The concentration of stacking faults is notably dependent on the synthesis route employed. For instance, Li₂TiO₃ synthesized via a hydrothermal method tends to exhibit a higher concentration of stacking faults compared to that produced by a solid-state reaction. bohrium.com This difference in defect density can have a tangible impact on the material's properties. For example, a higher concentration of stacking faults has been observed to result in a slower elution of lithium from the precursor material. bohrium.com

In addition to stacking faults, another significant crystal imperfection in Li₂TiO₃ is cation mixing, where lithium and titanium atoms occupy each other's lattice sites (anti-site defects). The degree of this Li/Ti mixing tends to increase with higher synthesis temperatures. researchgate.net Rietveld analysis of X-ray diffraction data is a powerful technique used to quantify these structural defects, including both stacking faults and atomic mixing. researchgate.net To accurately evaluate the site occupancies in these imperfect crystals, it is crucial that the structural analysis accounts for both types of defects simultaneously. researchgate.net

A single-crystal X-ray diffraction study has confirmed the monoclinic structure of Li₂TiO₃ with the space group C2/c. The refined lattice parameters from this study provide a baseline for understanding the ideal crystal structure, from which the imperfections deviate.

Below is a data table summarizing the crystallographic parameters of a monoclinic Li₂TiO₃ single crystal, which represents a structure with a low concentration of defects.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 5.0623(5) |

| b (Å) | 8.7876(9) |

| c (Å) | 9.7533(15) |

| β (°) | 100.212(11) |

| Volume (ų) | 427.01(9) |

This table presents the refined crystallographic data for a Li₂TiO₃ single crystal, providing a reference for the ideal lattice structure.

The study of these crystal imperfections is fundamental to understanding and controlling the properties of Li₂TiO₃ for various technological applications. The ability to tailor the concentration and type of defects through controlled synthesis opens up avenues for optimizing the material's performance.

Defect Chemistry and Non Stoichiometry in Dilithium;dioxido Oxo Titanium

Intrinsic Point Defects Analysis in Li₂TiO₃

Point defects are zero-dimensional imperfections in the crystal lattice and are fundamental to the material's ability to accommodate non-stoichiometry. In Li₂TiO₃, the most significant intrinsic point defects include lithium vacancies, oxygen vacancies, and interstitial defects.

Lithium vacancies are created when a lithium ion is missing from its regular lattice site. These defects are crucial for ionic conductivity and can also act as trapping sites for other species, such as tritium (B154650). aps.org The formation of lithium vacancies is an endothermic process, and the energy required is a key parameter in understanding the defect chemistry of the material.

Table 4.1: Calculated Formation Energies of Lithium Vacancies in Li₂TiO₃

| Defect Type | Computational Method | Calculated Formation Energy (eV) | Reference |

|---|---|---|---|

| Lithium Vacancy (VLi) | Density Functional Theory | Dilute limit formation energies converged to within around 0.1 eV | arxiv.org |

| Lithium Vacancy (VLi) | Density Functional Theory | Band gap of 2.86 eV, consistent with experimental values | aps.org |

Note: The exact formation energy is dependent on the chemical potentials of the constituent elements.

Oxygen vacancies, formed by the removal of an oxygen atom from its lattice position, play a multifaceted role in the properties of Li₂TiO₃. Their presence is particularly significant in oxygen-deficient or Li-rich compositions. bohrium.com Experimental observations, such as the color change of Li₂TiO₃ from white to dark blue under a reducing atmosphere, suggest the formation of oxygen vacancies. researchgate.netiaea.org

The primary roles of oxygen vacancies include:

Accommodating Excess Lithium: In Li-rich Li₂TiO₃, the incorporation of excess lithium is largely facilitated by the presence of both oxygen vacancies and cation disorder. bohrium.com

Enhancing Stability: The presence of oxygen vacancies is thought to contribute to the improved stability of Li-rich Li₂TiO₃ in reducing atmospheres. bohrium.com

Influencing Tritium Release: Oxygen vacancies can act as trapping sites for tritium, and the annihilation of these vacancies has been linked to major tritium release events. aps.org

Modifying Electronic Properties: The creation of oxygen vacancies can introduce localized electronic states within the band gap, thereby altering the electronic conductivity of the material.

The concentration of oxygen vacancies can be influenced by the sintering atmosphere, with a vacuum or reducing atmosphere promoting their formation. bohrium.com

Interstitial defects arise when atoms occupy sites in the crystal lattice that are not typically occupied. In Li₂TiO₃, these can include lithium, titanium, or oxygen interstitials. While less commonly the dominant defect species compared to vacancies and anti-site defects, they are a component of Frenkel-type defects, where a vacancy-interstitial pair is formed.

Much of the research on interstitial defects in Li₂TiO₃ has been focused on the behavior of extrinsic species, particularly tritium, which is a key consideration for its application as a breeder material. Theoretical studies have shown that tritium can be incorporated as an interstitial defect, with the most probable sites being in the Li-O interlayers. aps.org These interstitial tritium defects are considered more favorable than trapping at lithium vacancies under certain conditions. aps.org The study of intrinsic interstitial defects (Lii, Tii, Oi) is often considered within the broader context of defect clusters and mechanisms for accommodating non-stoichiometry.

Experimental and Theoretical Studies of Non-Stoichiometric Li₂TiO₃₋ₓ

Li₂TiO₃ is known to possess a broad stoichiometric range, which is a key factor in its utility for various applications. lancs.ac.uk This non-stoichiometry can be described by the formula Li₂₋ₓTiO₃₋ᵧ, indicating deficiencies in both lithium and oxygen. researchgate.netiaea.org The accommodation of this non-stoichiometry is primarily achieved through cation disorder and the formation of vacancies.

A-site non-stoichiometry refers to deviations in the lithium content from the ideal Li:Ti ratio of 2:1. This can manifest as either lithium deficiency (Li-poor) or lithium excess (Li-rich).

Lithium Deficiency (Li₂₋ₓTiO₃): A lithium-deficient composition can be created by having a Li₂O/TiO₂ ratio of less than one during synthesis. researchgate.net This deficiency is often charge-compensated by the formation of other defects, such as titanium anti-site defects (Ti occupying Li sites) or oxygen vacancies. Thermogravimetric analysis has shown that a change in atmosphere from hydrogen to oxygen can lead to mass changes in the material, suggesting the formation of lithium oxide deficient defects. researchgate.netiaea.org

Lithium Excess (Li₂₊ₓTiO₃): Li-rich Li₂TiO₃ has been developed as an advanced breeder material due to its potential for enhanced tritium production. bohrium.com The incorporation of excess lithium into the lattice is a complex process. Experimental studies combining X-ray diffraction, electron spin resonance, and X-ray photoelectron spectroscopy have revealed that both oxygen vacancies and cation disorder play a significant role in accommodating this excess Li. bohrium.com

Titanium Deficiency: A deficiency in titanium would necessitate charge compensation, possibly through the formation of lithium anti-site defects (Li occupying Ti sites) or an increase in the concentration of lithium interstitials.

Titanium Excess: An excess of titanium is often associated with a deficiency in lithium. In such cases, the charge balance is maintained by the creation of lithium vacancies. The monoclinic β-phase of Li₂TiO₃ has been shown to have a stoichiometry range from 47 to 51.5 mol % TiO₂, indicating its ability to accommodate both Li-rich and Ti-rich compositions. lancs.ac.uk Theoretical models based on density functional theory predict that cation disorder is a major mechanism for incorporating both excess Li₂O and TiO₂. lancs.ac.uk This implies a degree of interchangeability between Li and Ti ions on their respective lattice sites, which is a key factor in the non-stoichiometric behavior of the B-site.

Anionic (Oxygen) Deficiencies

In the crystal structure of Dilithium;dioxido(oxo)titanium (Li₂TiO₃), anionic deficiencies primarily manifest as oxygen vacancies. These point defects, where an oxygen ion is missing from its regular lattice site, play a significant role in the non-stoichiometry of the material. The formation of oxygen vacancies can be influenced by various factors, including the synthesis conditions, such as temperature and the partial pressure of oxygen, as well as the presence of dopants.

Theoretical studies employing Density Functional Theory (DFT) have been instrumental in understanding the energetics of defect formation in Li₂TiO₃. The formation energy of an oxygen vacancy is a key parameter that determines its concentration under thermal equilibrium. Calculations have shown that the energy required to create an oxygen vacancy is dependent on the chemical potentials of the constituent elements, which are in turn affected by the experimental conditions. While cation disorder is often considered a major factor in accommodating non-stoichiometry in Li₂TiO₃, oxygen vacancies are also recognized as being of importance.

The creation of a neutral oxygen vacancy (V) involves the removal of an O²⁻ ion, which leaves behind two electrons that can become localized in the vicinity of the vacancy or be promoted to the conduction band. This process can be represented by the following Kröger-Vink notation:

O → V + 2e' + ½O₂(g)

This equation indicates that for each oxygen vacancy formed, two electrons are introduced into the system, which can significantly alter the electronic properties of the material. The presence of these vacancies can also influence the diffusion of other species within the lattice, such as lithium ions, which is a critical factor for its applications in battery technology.

Defect-Mediated Structural and Electronic Perturbations in this compound

The presence of anionic deficiencies, specifically oxygen vacancies, induces notable perturbations in both the local and long-range crystal structure, as well as the electronic landscape of this compound. These changes are critical in tailoring the material's properties for specific applications.

Structural Perturbations:

| Parameter | DFT Calculated Value | Experimental Value |

|---|---|---|

| a (Å) | 5.039 | - |

| b (Å) | 8.744 | - |

| c (Å) | 9.653 | - |

| β (°) | 100.2 | - |

Electronic Perturbations:

The electronic structure of a material is intimately linked to its defect chemistry. In the case of Li₂TiO₃, which is a wide band-gap semiconductor, the introduction of oxygen vacancies can create new energy levels within the band gap. These are often referred to as defect states or donor levels. The two electrons left behind by the removal of a neutral oxygen atom can occupy these in-gap states.

The presence of these donor levels effectively reduces the energy required to excite an electron into the conduction band, which can lead to a narrowing of the effective band gap and an increase in electronic conductivity. DFT calculations on the perfect Li₂TiO₃ crystal predict a band gap of approximately 2.86 eV. While specific values for the band gap of Li₂TiO₃ with a controlled concentration of oxygen vacancies are not readily found in the literature, it is a well-established trend in metal oxides that oxygen vacancies introduce states near the conduction band minimum, thereby reducing the band gap.

The density of states (DOS) provides a detailed picture of the electronic structure. For perfect Li₂TiO₃, the valence band is primarily composed of O 2p states, while the conduction band is dominated by Ti 3d states. The introduction of oxygen vacancies is expected to introduce new states within the band gap, which can be visualized as peaks in the DOS plot in the otherwise forbidden energy region.

| Property | Perfect Crystal (DFT Calculation) | Crystal with Oxygen Vacancies (Expected Trend) |

|---|---|---|

| Band Gap (eV) | 2.86 | Reduced |

| Nature of Defect States | - | Donor levels within the band gap |

| Primary Orbital Contribution to Defect States | - | Localized electrons near the vacancy, potentially with Ti 3d character |

Advanced Spectroscopic Characterization of Dilithium;dioxido Oxo Titanium

Vibrational Spectroscopy for Local Structure Probing

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) techniques, serves as a powerful non-destructive tool for examining the local structure and lattice dynamics of crystalline materials. By probing the vibrational modes of the constituent atoms, these methods offer a fingerprint of the material's phase and short-range atomic arrangement.

Raman spectroscopy is highly sensitive to the vibrations of atoms within a crystal lattice. For Li₂TiO₃, which typically crystallizes in a monoclinic structure, the Raman spectrum is characterized by a series of distinct phonon modes corresponding to the vibrational motions of its constituent atoms. The primary structural units within Li₂TiO₃ are the TiO₆ octahedra and the LiOₓ polyhedra. The Raman-active modes are therefore dominated by the vibrations within and between these units.

High-frequency modes, typically observed above 400 cm⁻¹, are primarily associated with the internal vibrations of the TiO₆ octahedra. These include the symmetric and asymmetric stretching and bending modes of the Ti-O bonds. Lower-frequency modes, found below 400 cm⁻¹, are generally assigned to vibrations involving the movement of lithium ions against the oxygen lattice and other external or lattice modes, such as the translational and rotational motions of the TiO₆ octahedra as a whole. Studies on analogous compounds, such as Li₂MnO₃, show strong bands related to the stretching of Mn-O bonds in MnO₆ octahedra in the high-frequency region, providing a basis for assignments in Li₂TiO₃. nih.gov

Table 1: Typical Raman Active Phonon Modes Observed in Li₂TiO₃ and Analogous Titanates.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| > 600 | Symmetric stretching of Ti-O bonds in TiO₆ octahedra (A₁g mode) |

| 400 - 600 | Asymmetric stretching and bending modes of Ti-O bonds |

| 200 - 400 | Vibrations involving Li-O bonds and complex TiO₆ rocking/twisting modes |

Note: The exact peak positions can vary depending on crystallinity, particle size, and measurement conditions.

FTIR spectroscopy complements Raman spectroscopy by probing vibrational modes that involve a change in the molecular dipole moment. The FTIR spectrum of Li₂TiO₃ provides further information on the local coordination and bonding. Similar to the Raman spectrum, the absorption bands in the FTIR spectrum can be divided into distinct regions.

The high-wavenumber region (typically 500-800 cm⁻¹) is dominated by the stretching vibrations of the Ti-O bonds within the TiO₆ octahedra. The mid- and low-wavenumber regions (200-500 cm⁻¹) correspond to O-Ti-O bending vibrations and modes involving the motion of lithium ions within the crystal lattice. nih.gov The presence of sharp and well-defined absorption bands is indicative of a well-ordered crystalline structure.

The vibrational spectra of Li₂TiO₃ are directly linked to its monoclinic crystal structure. The arrangement of atoms into layers of lithium and layers containing both lithium and titanium, with oxygen forming octahedral coordination around titanium (TiO₆), dictates the observed phonon modes.

The high-frequency bands (> 400 cm⁻¹) in both Raman and FTIR spectra are a direct probe of the integrity and local environment of the TiO₆ octahedra. The strength and position of these peaks are sensitive to the Ti-O bond lengths and angles. For instance, distortions in the octahedra would lead to peak broadening or the appearance of additional peaks.

The lower-frequency modes provide insight into the ordering and dynamics of the lithium ions. These vibrations are associated with the movement of Li⁺ ions within their coordination polyhedra and their interaction with the surrounding TiO₆ octahedra. Therefore, changes in the lithium substructure or Li⁺ ion mobility would be reflected in this region of the vibrational spectra.

X-ray Spectroscopic Methods

X-ray-based spectroscopic techniques are indispensable for determining the elemental composition, chemical states, and local atomic structure of materials. Techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provide element-specific information critical for a complete understanding of Li₂TiO₃.

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and the chemical and electronic state of the elements within a material. For Li₂TiO₃, XPS is used to verify the oxidation states of lithium, titanium, and oxygen.

A typical high-resolution XPS spectrum of the Ti 2p region shows two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, arising from spin-orbit splitting. The binding energy of the Ti 2p₃/₂ peak, typically found at approximately 458.5 eV, is characteristic of the Ti⁴⁺ oxidation state. researchgate.netresearchgate.net The O 1s spectrum generally shows a main peak around 529.7 eV, which is assigned to the oxygen atoms in the titanate crystal lattice (O²⁻). researchgate.net The Li 1s peak is expected to be observed around 54-55 eV, confirming the Li⁺ state. xpsfitting.com

Table 2: Representative XPS Binding Energies for Li₂TiO₃.

| Core Level | Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| Ti 2p₃/₂ | ~ 458.5 | Ti⁴⁺ |

| Ti 2p₁/₂ | ~ 464.2 | Ti⁴⁺ |

| O 1s | ~ 529.7 | O²⁻ (Lattice Oxygen) |

Note: Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and can show slight variations.

XAS is a powerful technique for probing the local geometric and electronic structure around a specific element. The technique can be divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For Li₂TiO₃, analysis is typically performed at the Ti K-edge. The XANES region provides information on the oxidation state and coordination geometry of the titanium atoms. The spectrum of Li₂TiO₃ is expected to show characteristic pre-edge features whose low intensity is a hallmark of titanium in a centrosymmetric or near-centrosymmetric environment, such as the octahedral coordination (TiO₆) found in the crystal structure. researchgate.netresearchgate.net The position of the absorption edge itself provides further confirmation of the Ti⁴⁺ oxidation state, as it is sensitive to the effective charge of the absorbing atom. researchgate.net

The EXAFS region, at energies above the absorption edge, contains information about the local atomic environment of the central absorbing atom. Analysis of the EXAFS oscillations can yield precise information on the bond distances and coordination numbers of the neighboring atoms. For Li₂TiO₃, this allows for the direct determination of the Ti-O bond lengths within the TiO₆ octahedra, providing quantitative structural data that complements diffraction-based methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local atomic environments, chemical bonding, and dynamics within a material. In the study of dilithium;dioxido(oxo)titanium (Li₂TiO₃), solid-state NMR, particularly of the ¹⁷O and ⁷Li nuclei, offers unique insights into its structure and lithium-ion mobility.

Solid-State ¹⁷O NMR and ⁷Li NMR

Solid-state NMR is indispensable for characterizing the local environments of lithium and oxygen atoms in this compound. Given that both lithium and oxygen are fundamental constituents of the material, probing their nuclei can reveal subtle changes in coordination, the presence of defects, and the dynamics of ion transport.

¹⁷O NMR Spectroscopy

¹⁷O is the only NMR-active stable isotope of oxygen, but its very low natural abundance (0.037%) necessitates isotopic enrichment for successful solid-state NMR studies. nih.gov Despite this challenge, ¹⁷O NMR is a highly informative probe of the local oxygen environment. nih.gov The chemical shifts and quadrupolar coupling parameters obtained from ¹⁷O NMR spectra are sensitive to the nature of the surrounding metal cations (Li⁺ and Ti⁴⁺), the coordination number of the oxygen atoms, and the Li-O-Ti bond angles. In materials like this compound, different oxygen sites within the crystal lattice will give rise to distinct resonances, allowing for the resolution of crystallographically inequivalent oxygen environments. nih.gov Although specific studies focusing solely on ¹⁷O NMR of this compound are not extensively documented in the provided search results, the technique's application to related lithium-rich transition metal oxides demonstrates its potential. For instance, in similar layered oxides, ¹⁷O NMR has been used to identify oxygen atoms in different local environments, such as those coordinated to varying numbers of lithium and transition metal ions. nih.gov

⁷Li NMR Spectroscopy

In contrast to ¹⁷O, the ⁷Li isotope is highly abundant (92.41%) and possesses a high gyromagnetic ratio, making ⁷Li NMR a sensitive and readily applicable technique for studying lithium-containing materials. northwestern.eduhuji.ac.il In this compound, ⁷Li NMR is used to probe the different lithium environments within the layered crystal structure. The chemical shift of the ⁷Li nucleus is influenced by its coordination environment and the nature of the neighboring atoms. researchgate.net Studies on β-Li₂TiO₃ have identified multiple resonances in the ⁶Li NMR spectrum (which has sharper lines than ⁷Li), corresponding to lithium in different crystallographic sites. researchgate.net For instance, signals have been assigned to lithium in the pure Li layers and the mixed LiTi₂ layers. researchgate.net The presence of additional resonances can indicate the occupation of tetrahedral sites, which may be linked to defects or vacancies in the structure. researchgate.net Furthermore, variable-temperature ⁷Li NMR studies can provide information on lithium-ion dynamics, as changes in the linewidth and the onset of motional narrowing can be correlated with the activation of lithium diffusion processes. researchgate.net

Below is a table summarizing typical ⁷Li NMR chemical shifts observed for lithium in different coordination environments within titanate structures.

| Lithium Site Coordination | Typical ⁷Li Chemical Shift (ppm) | Reference Compound |

| Octahedral | 0.23 - 1.30 | Solid LiCl |

| Tetrahedral | ~ -1 | Not specified |

| Li in LiTi₂ layers | 0.80 | Solid LiCl |

| Li in pure Li layers | 1.30 | Solid LiCl |

This table is interactive. You can sort and filter the data by clicking on the column headers. The chemical shifts are referenced relative to solid LiCl. researchgate.net

Electron Microscopy and Surface-Sensitive Techniques

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for directly visualizing the crystal structure of materials at the atomic scale. mdpi.com In HRTEM, a beam of high-energy electrons is transmitted through a very thin sample, and the resulting interference patterns between the transmitted and diffracted beams are used to form an image. This allows for the direct imaging of the crystallographic planes within the material, a technique known as lattice imaging.

For this compound, HRTEM is employed to investigate the local atomic arrangement, identify crystal defects, and characterize domain structures. tandfonline.comresearchgate.net By analyzing the lattice fringes in HRTEM images, it is possible to measure the spacing between atomic planes and compare them to values obtained from X-ray diffraction to confirm the crystal structure and phase purity. researchgate.netresearchgate.net HRTEM can also reveal the presence of stacking faults, dislocations, and grain boundaries, which can significantly influence the material's properties, including its ionic conductivity. scienceopen.com Furthermore, HRTEM is instrumental in studying the interfaces between this compound and other materials, for example, in composite electrodes for lithium-ion batteries.

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface topography and morphology of materials at the micro- and nanoscale. researchgate.netresearchgate.netresearchgate.net In SEM, a focused beam of electrons is scanned across the surface of a sample, and the signals generated from the interaction of the electrons with the sample, primarily secondary electrons and backscattered electrons, are used to form an image.

Low-Energy Electron Diffraction (LEED) for Surface Reconstruction

Low-Energy Electron Diffraction (LEED) is a highly surface-sensitive technique used to determine the crystallographic structure of the surface of single-crystalline materials. wikipedia.orgreading.ac.uklibretexts.org In LEED, a collimated beam of low-energy electrons (typically in the range of 20-200 eV) is directed at a sample surface. libretexts.org Due to their low energy, these electrons only penetrate the top few atomic layers, and the elastically scattered electrons produce a diffraction pattern on a fluorescent screen that is characteristic of the surface's atomic arrangement. reading.ac.uklibretexts.org

Computational and Theoretical Studies of Dilithium;dioxido Oxo Titanium

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of atoms in Li2TiO3 over time, providing insights into processes such as ion diffusion and the effects of defects, which are not readily accessible through static first-principles calculations.

MD simulations have been utilized to investigate the dynamics of lithium ions within the Li2TiO3 lattice, which is critical for its application in lithium-ion batteries and as a breeder material in fusion reactors. researchgate.net These simulations can model the diffusion pathways of lithium ions and calculate activation energies for their migration. researchgate.net Furthermore, MD has been employed to study the effects of radiation damage by calculating the threshold displacement energies for Li, Ti, and O atoms, revealing anisotropic displacement energies that vary with crystallographic direction and atomic site. aip.orgresearchgate.net For instance, the average threshold displacement energy for a Li atom at the 4d Wyckoff position has been calculated to be 8.9 eV, with values ranging from 2 to 30.7 eV depending on the direction. aip.org

The accuracy of MD simulations is highly dependent on the quality of the interatomic potentials used to describe the forces between atoms. For Li2TiO3, empirical potential models have been developed and validated by comparing the simulation results with experimental data and DFT calculations. ukaea.uk These potentials typically include long-range Coulombic interactions and short-range Buckingham potentials. aip.orgukaea.uk The parameters for these potentials are often fitted to reproduce known physical properties, such as lattice parameters and cohesive energies, ensuring their reliability for simulating more complex dynamic phenomena. aip.org

Defect Formation Energy and Migration Barrier Calculations

Computational modeling, particularly using density functional theory (DFT), has become an indispensable tool for understanding the properties of materials at the atomic level. For Dilithium;dioxido(oxo)titanium (Li₂TiO₃), these studies provide critical insights into its defect chemistry and ion transport properties, which are crucial for its applications in fusion reactors and batteries.

Point defects, such as vacancies, interstitials, and anti-site defects, fundamentally control the material's properties. Theoretical calculations have been employed to determine the formation energies of these defects in β-Li₂TiO₃, the monoclinic phase stable at intermediate temperatures.

The intrinsic defect chemistry of Li₂TiO₃ is dominated by cation disorder rather than oxygen-related defects researchgate.netacs.org. The most energetically favorable intrinsic defect is the Lithium Frenkel, which involves a lithium ion being displaced from its lattice site to an interstitial position, with a calculated formation energy of 1.25 eV per defect researchgate.netresearchgate.net. This process is significant as it creates the lithium vacancies necessary for vacancy-mediated diffusion researchgate.net.

DFT calculations have quantified the formation energies for specific lithium vacancies. The β-Li₂TiO₃ structure contains three crystallographically distinct lithium sites. The formation energies for creating a single lithium vacancy at each of these sites have been calculated as 2.940 eV for a type A vacancy and 3.029 eV for both type B and type C vacancies mdpi.com. The small energy difference of approximately 0.09 eV between the lowest and highest formation energies indicates that vacancies can be created at any of the three sites with similar probability mdpi.com. Studies have also investigated other point defects, including titanium vacancies (VTi), lithium-titanium anti-sites (LiTi), and oxygen interstitials (Oi), to build a comprehensive model of the material's defect landscape arxiv.org. The accommodation of non-stoichiometry, both in Li₂O-rich and TiO₂-rich conditions, is primarily managed through these cation defects researchgate.netacs.orglancs.ac.uk.

| Defect Type | Calculated Formation Energy (eV) | Reference |

| Lithium Frenkel | 1.25 | researchgate.netresearchgate.net |

| Lithium Vacancy (Type A) | 2.940 | mdpi.com |

| Lithium Vacancy (Type B) | 3.029 | mdpi.com |

| Lithium Vacancy (Type C) | 3.029 | mdpi.com |

The mobility of ions within the Li₂TiO₃ lattice is critical for its performance, particularly for lithium-ion conductivity and tritium (B154650) release in breeder blanket applications. Theoretical calculations have determined the activation energies for various diffusion pathways.

Lithium Diffusion: Quantum-chemical DFT methods have been used to investigate Li⁺ ion diffusion processes. These studies show that lithium ions can migrate both within the planes of the layered structure and perpendicular to them, with calculated activation energies ranging from 0.44 to 0.54 eV acs.orgacs.org. Atomistic simulations have calculated a similar activation energy of 0.51 eV for Li⁺ migration via a vacancy mechanism along the ab plane researchgate.netresearchgate.net. Further DFT calculations focusing on specific vacancy hops have found activation energies between 0.41 and 0.67 eV acs.org. The lowest energy barriers correspond to a vacancy moving from the pure lithium layer into the mixed lithium-titanium layer acs.org. These theoretical values are in good agreement with experimental measurements acs.org.

Tritium Diffusion: As a potential tritium breeder material, understanding tritium diffusion is of paramount importance. DFT studies have revealed that tritium diffusion is highly anisotropic aps.org. The most favorable diffusion path for a positively charged tritium interstitial occurs within the lithium atomic single layer, with a calculated diffusion barrier of 0.334 eV aps.org. In contrast, the barrier for tritium to cross a lithium-titanium atomic layer is significantly higher, at 1.006 eV aps.org.

The presence of defects, such as lithium vacancies created during reactor operation, significantly impacts tritium mobility. The activation barrier for an interstitial tritium to diffuse in the defect-free crystal is calculated to be 0.52 eV acs.org. However, when a tritium ion becomes trapped at a lithium vacancy, forming a stable complex, the energy required for it to escape is higher. The minimum energy barrier for a tritium atom to detrap from a lithium vacancy has been calculated to be 0.76 eV mdpi.com. Other studies suggest that the energy required for either the tritium to escape the vacancy or for the entire defect cluster to diffuse increases to over 1 eV acs.orgresearchgate.net.

| Diffusing Species | Diffusion Mechanism / Pathway | Activation Energy (eV) | Reference |

| Li⁺ | General (in-plane and inter-plane) | 0.44 - 0.54 | acs.orgacs.org |

| Li⁺ | Vacancy-mediated (ab plane) | 0.51 | researchgate.netresearchgate.net |

| Li⁺ Vacancy | Hopping between layers | 0.41 - 0.67 | acs.org |

| Tritium (T⁺) | Interstitial (within Li layer) | 0.334 | aps.org |

| Tritium (T⁺) | Interstitial (crossing Li-Ti layer) | 1.006 | aps.org |

| Tritium (T⁺) | Interstitial (in perfect crystal) | 0.52 | acs.org |

| Tritium (T⁺) | Detrapping from Li vacancy | 0.76 | mdpi.com |

| Tritium-Vacancy Cluster | Diffusion / Detrapping | > 1.0 | acs.orgresearchgate.net |

Surface Science from a Computational Perspective

The surface properties of Li₂TiO₃ are critical for understanding processes like tritium release, interactions with the environment, and performance in electrochemical applications. Computational studies provide atomic-scale details of surface structure and stability that are often difficult to obtain experimentally.

First-principles DFT calculations have been extensively used to investigate the surface energies and stability of the most relevant crystal face of β-Li₂TiO₃, the (001) surface aps.org. This surface can have several different atomic terminations, including layers ending in lithium, oxygen, or a mix of lithium and titanium aps.org.

Computational analyses have determined the surface energies for four perfect (defect-free) terminations. The results show that the relative stability of these surfaces depends on the chemical potentials of lithium and oxygen, corresponding to specific experimental conditions. Under certain conditions, Li- or O-terminated surfaces can be the most stable, whereas a perfect LiTi-terminated surface is generally unfavorable aps.org. By calculating the total energies of various configurations containing surface vacancies, researchers have also identified the most energetically favorable vacancy-defected surface structures. This analysis, combined with simulated scanning tunneling microscope (STM) images, revealed that a surface with a one-third monolayer of lithium vacancies is the most likely structure corresponding to ordered hexagonal patterns observed in STM experiments aps.org.

While direct computational studies on the adsorption of molecules on Li₂TiO₃ surfaces are not extensively reported, theoretical principles have been applied to understand the adsorption mechanisms on related materials derived from it. Li₂TiO₃ is a precursor for synthesizing a lithium-ion sieve, H₂TiO₃, by replacing Li⁺ with H⁺ through acid treatment rsc.orgresearchgate.net. This material shows excellent lithium adsorption capacity rsc.org.

Theoretical understanding of the adsorption mechanism on H₂TiO₃ has been refined through spectroscopic analysis and thermogravimetry. Contrary to a simple ion-exchange model, studies indicate that lithium adsorption occurs via the breaking of O-H bonds on the surface and the subsequent formation of new O-Li bonds nih.gov. The H₂TiO₃ material contains both isolated and hydrogen-bonded hydroxyl (OH) groups. It is the isolated OH groups that are more actively involved in the lithium adsorption process, while the hydrogen-bonded groups primarily serve to stabilize the layered structure nih.gov. This mechanistic insight is crucial for designing improved ion-sieve materials with higher performance rsc.org.

Theoretical Elucidation of Reaction Mechanisms in Li₂TiO₃

Computational studies have been instrumental in elucidating the fundamental reaction mechanisms that govern the behavior of Li₂TiO₃. These theoretical investigations provide a microscopic picture of processes that are key to the material's function.

The mechanisms of defect formation have been clarified, with calculations showing that cation-based defects, such as Li Frenkels and anti-site defects, are energetically preferred over oxygen vacancies acs.orgresearchgate.net. This finding explains the material's ability to accommodate a range of stoichiometries primarily through cation disorder researchgate.net.

Diffusion mechanisms for both lithium and tritium have been detailed through the mapping of minimum energy paths and the calculation of migration barriers. For lithium, diffusion is understood to be a three-dimensional process with multiple viable pathways and moderate activation energies, facilitated by lithium vacancies acs.orgacs.org. For tritium, the mechanism is highly anisotropic, with rapid diffusion within the pure lithium layers and much slower diffusion between layers aps.org. Furthermore, theory has elucidated the crucial role of defects in trapping tritium, where the formation of a tritium-vacancy cluster significantly increases the energy barrier for release, a critical mechanism for understanding tritium retention acs.org.

Finally, theoretical principles have clarified the chemical reaction mechanism for lithium adsorption on the derived H₂TiO₃ ion-sieve. The process is now understood to be a chemical reaction involving the cleavage of surface hydroxyl bonds and the formation of new bonds with lithium, rather than a simple physical ion-exchange process nih.gov.

Advanced Structural Characterization Techniques for Dilithium;dioxido Oxo Titanium

Single-Crystal X-ray Diffraction (SCXRD) for Precise Atomic Positions and Structure Refinement

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise crystal structure of materials. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms within the unit cell, as well as bond lengths and angles.

For Dilithium;dioxido(oxo)titanium, SCXRD studies have been crucial in establishing its most common polymorph, β-Li₂TiO₃, which crystallizes in a monoclinic structure. researchgate.net A detailed single-crystal study confirmed that this phase belongs to the C2/c space group. researchgate.net The refinement of the crystal structure using thousands of independent reflections resulted in low residual values (R = 2.4% and wR=3.3%), indicating a high degree of accuracy. researchgate.net These studies have precisely revealed the cationic arrangement within the structure, which consists of alternating layers of lithium atoms and layers containing a 1:2 ordered arrangement of lithium and titanium atoms (LiTi₂ layers) along the c-axis. researchgate.net

The precise lattice parameters obtained from SCXRD provide a foundational reference for other diffraction techniques.

Table 1: Crystallographic Data for β-Li₂TiO₃ from Single-Crystal X-ray Diffraction

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 5.0623(5) | researchgate.net |

| b (Å) | 8.7876(9) | researchgate.net |

| c (Å) | 9.7533(15) | researchgate.net |

| β (°) | 100.212(11) | researchgate.net |

| Volume (ų) | 427.01(9) | researchgate.net |

Powder X-ray Diffraction (PXRD) for Phase Purity and Lattice Constants

Powder X-ray diffraction (PXRD) is a more commonly used technique for routine characterization. It is instrumental in confirming the phase purity of synthesized Li₂TiO₃ powders, identifying crystalline phases, and determining lattice parameters. By comparing the experimental diffraction pattern to standard patterns, such as those in the Joint Committee on Powder Diffraction Standards (JCPDS) database (e.g., Card No. 33-0831 for β-Li₂TiO₃), the identity and purity of a sample can be rapidly assessed. researchgate.net

Rietveld refinement of PXRD data is a powerful analytical method used to refine the crystal structure model and obtain accurate lattice parameters from a polycrystalline sample. researchgate.netresearchgate.net This has been widely applied to Li₂TiO₃ to confirm its monoclinic C2/c structure. researchgate.netresearchgate.net However, PXRD is also sensitive to structural imperfections. Studies have shown that Li₂TiO₃ can exhibit a high concentration of defects, such as stacking faults of the LiTi₂ layers, which can be revealed through detailed analysis of the diffraction peak profiles.

Table 2: Lattice Parameters of Monoclinic (C2/c) Li₂TiO₃ Determined by PXRD

| a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|

| 5.069(1) | 8.799(1) | 9.759(2) | 102 | researchgate.net |

| 5.108 | 5.108 | 9.835 | 99.93 | materialsproject.org |

*Note: The values from reference materialsproject.org are from a calculated pattern based on the primitive cell and may differ from experimental values for the conventional cell.

Neutron Diffraction for Light Atom Localization and Defect Analysis

While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction an exceptionally powerful tool for studying materials containing light elements, like lithium, in the presence of heavier elements like titanium. X-rays are not very sensitive to lithium, making its precise localization challenging. In contrast, neutrons scatter effectively from lithium nuclei, allowing for accurate determination of lithium atom positions and their occupancy within the crystal lattice. researchgate.netresearchgate.net

Neutron powder diffraction studies on β-Li₂TiO₃ have confirmed its stability over a wide temperature range (4 K–300 K). researchgate.net This technique has been instrumental in refining the coordinates of interstitial lithium ions and determining their occupancy factors, which is critical for understanding Li-ion diffusion mechanisms. researchgate.net Furthermore, high-temperature neutron diffraction combined with maximum-entropy methods has been used to visualize the three-dimensional network of Li-ion diffusion pathways. researchgate.net This experimental evaluation can be correlated with theoretical estimations from bond-valence modeling based on the structural data. researchgate.net

Electron Diffraction for Local Structural Order

Electron diffraction utilizes a beam of electrons to probe the structure of materials. Due to the strong interaction of electrons with matter, this technique is particularly sensitive to the structure of very small volumes, such as individual crystallites or nanodomains. It is therefore well-suited for investigating local structural order and defects.

Electron diffraction experiments performed on Li₂TiO₃ have provided direct evidence of structural disorder. While the main reflections in the diffraction patterns can be indexed to the monoclinic C2/c space group, intense lines of diffuse scattering have also been observed. This diffuse scattering indicates disordered stacking of the LiTi₂ layers, a type of planar defect that is not always easily characterized by bulk techniques like PXRD.

Synchrotron-based X-ray Techniques for In-situ Characterization

Synchrotron facilities produce extremely intense and highly collimated X-ray beams, enabling advanced characterization techniques that are not feasible with conventional laboratory X-ray sources. These powerful tools allow for in-situ and operando studies, where structural changes in a material are monitored in real-time under dynamic conditions such as heating, cooling, or during electrochemical cycling. mdpi.comrsc.org

For Li₂TiO₃, in-situ synchrotron X-ray diffraction has been used to study its formation during solid-state synthesis. For example, the reaction to form lithium titanate spinel (Li₄Ti₅O₁₂) from precursors was shown to proceed via the formation of an intermediate β-Li₂TiO₃ phase, with the reaction kinetics being monitored as a function of temperature. This provides crucial insights for optimizing synthesis conditions. Similarly, in-situ neutron diffraction studies on a cubic polymorph of Li₂TiO₃ have tracked its structural transformations to the monoclinic phase upon heating, revealing the first-order character of this transition. researchgate.net These advanced techniques are vital for understanding the structural evolution and stability of this compound under relevant processing and operating environments. mdpi.com

Kinetic and Mechanistic Investigations of Ionic and Atomic Transport in Dilithium;dioxido Oxo Titanium

Diffusion Pathways of Lithium Ions within the Li₂TiO₃ Lattice

Lithium ion transport in β-Li₂TiO₃, a monoclinic polymorph, occurs through a three-dimensional network of pathways. The diffusion of ions is intrinsically linked to the material's crystal structure, which consists of ordered layers of Li–O and Li–Ti–O stacked along the c-axis, with both lithium and titanium atoms occupying octahedral sites. core.ac.uk

Computational simulations and experimental observations have identified several potential diffusion mechanisms. Molecular dynamics (MD) calculations have suggested three-dimensional diffusion pathways that involve movement through tetrahedral sites. core.ac.uk However, a key proposed mechanism is the interstitialcy diffusion mechanism . In this process, a lithium ion moves from its regular octahedral lattice site to an interstitial tetrahedral site, and then displaces another lithium ion from a neighboring octahedral site, continuing the process. core.ac.uk This creates a concerted motion that facilitates Li⁺ transport through the lattice. This mechanism is visualized through high-temperature neutron diffraction combined with the maximum-entropy method, which reveals the three-dimensional network of Li-ion diffusion pathways. core.ac.uk

Atomistic simulations further illuminate the anisotropic nature of Li⁺ diffusion. The migration energy for lithium ions is calculated to be lower along certain crystallographic planes. For instance, diffusion via a vacancy mechanism is found to be more energetically favorable along the ab plane. researchgate.net

Defect-Mediated Ion Transport Mechanisms

The primary intrinsic defect type is the Li Frenkel defect , which involves a lithium ion moving from its regular lattice site to an interstitial position, thereby creating a lithium vacancy and a lithium interstitial. researchgate.net The formation of Li vacancies is a prerequisite for the vacancy-mediated diffusion mechanism, where lithium ions hop into adjacent empty lattice sites. researchgate.net

The table below summarizes the key defects and their roles in Li₂TiO₃.

| Defect Type | Description | Role in Ion Transport |

| Lithium Vacancy | An empty lithium site in the crystal lattice. | Essential for the vacancy-mediated diffusion mechanism, where Li⁺ ions hop into these empty sites. researchgate.net |

| Lithium Interstitial | A lithium ion occupying a position outside of a regular lattice site. | A component of the interstitialcy diffusion mechanism and the Li Frenkel defect. core.ac.uk |

| Li Frenkel Defect | A pair of a lithium vacancy and a lithium interstitial. | The most energetically favorable intrinsic defect, providing the vacancies needed for Li diffusion. researchgate.net |

| Li/Ti Antisite Defect | A lithium ion occupying a titanium site, and vice versa. | Can become prevalent at high temperatures, affecting the structural integrity and altering diffusion pathways. researchgate.netnih.gov |

| Oxygen Vacancy | An empty oxygen site in the lattice. | One of the common point defects that can influence the cycling behavior and electronic properties. researchgate.net |

Influence of Crystal Structure and Defects on Transport Kinetics

The kinetics of lithium ion transport are strongly dependent on the interplay between the crystal structure and the presence of defects. The layered monoclinic structure of β-Li₂TiO₃ inherently creates anisotropic diffusion, with ionic mobility being different along different crystallographic directions. core.ac.ukresearchgate.net

A high concentration of defects, particularly planar defects such as stacking faults in the metal layers, can significantly enhance the mobility of Li⁺ ions. rsc.orgresearchgate.net These imperfections in the crystal stacking create disordered regions and can open up additional or lower-energy pathways for lithium diffusion. rsc.orgresearchgate.net The presence of these planar defects has been shown to induce lithium ion mobility even at relatively low temperatures (30–100°C). semanticscholar.org This stabilization of an imperfect or defect-rich state is crucial for achieving higher ionic conductivity. rsc.orgresearchgate.net

The introduction of trivalent dopants can be a strategy to create additional Li vacancies to further enhance ionic transport. researchgate.net By substituting Ti⁴⁺ with a trivalent cation, charge neutrality is maintained by creating lithium vacancies, which act as vehicles for diffusion. researchgate.net

Theoretical Modeling of Diffusion Barriers and Rates

Theoretical modeling, primarily using atomistic simulations and density functional theory (DFT), provides quantitative insights into the energy barriers and rates of diffusion processes in Li₂TiO₃. These computational methods are crucial for understanding the energetics of defect formation and ion migration.